molecular formula C26H22N2O8 B5164396 3-{N-[4-(acetylamino)phenyl]carbamoyl}-2,3-diphenylcarbonyloxypropanoic acid

3-{N-[4-(acetylamino)phenyl]carbamoyl}-2,3-diphenylcarbonyloxypropanoic acid

Cat. No.: B5164396
M. Wt: 490.5 g/mol
InChI Key: UDBDQWFXTYJABA-UHFFFAOYSA-N
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Description

3-{N-[4-(acetylamino)phenyl]carbamoyl}-2,3-diphenylcarbonyloxypropanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate molecular structure, which includes multiple functional groups that contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{N-[4-(acetylamino)phenyl]carbamoyl}-2,3-diphenylcarbonyloxypropanoic acid typically involves multi-step organic reactions. One common approach is the condensation of 4-(acetylamino)aniline with a suitable carboxylic acid derivative, followed by further functionalization to introduce the diphenylcarbonyloxypropanoic acid moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-{N-[4-(acetylamino)phenyl]carbamoyl}-2,3-diphenylcarbonyloxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often performed in inert atmospheres to prevent unwanted side reactions.

    Substitution: Various nucleophiles or electrophiles; conditions depend on the specific substitution reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-{N-[4-(acetylamino)phenyl]carbamoyl}-2,3-diphenylcarbonyloxypropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{N-[4-(acetylamino)phenyl]carbamoyl}-2,3-diphenylcarbonyloxypropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(acetylamino)phenyl]-3-(4-methoxyphenyl)acrylamide
  • 3-(Acetylamino)phenyl acetate

Uniqueness

3-{N-[4-(acetylamino)phenyl]carbamoyl}-2,3-diphenylcarbonyloxypropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(4-acetamidoanilino)-2,3-dibenzoyloxy-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O8/c1-16(29)27-19-12-14-20(15-13-19)28-23(30)21(35-25(33)17-8-4-2-5-9-17)22(24(31)32)36-26(34)18-10-6-3-7-11-18/h2-15,21-22H,1H3,(H,27,29)(H,28,30)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBDQWFXTYJABA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C(C(C(=O)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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